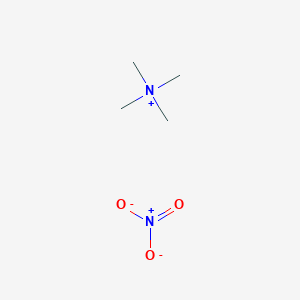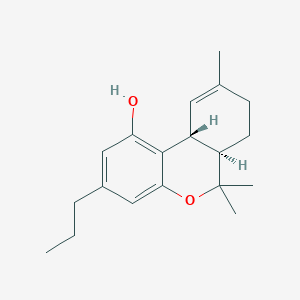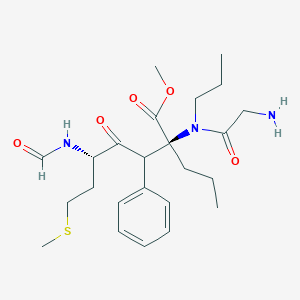
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester, commonly known as fMLP, is a synthetic peptide that is used in scientific research to study the immune system and inflammation. It is a potent chemotactic agent that attracts white blood cells to the site of injury or infection.
Mécanisme D'action
FMLP acts as a potent chemoattractant for neutrophils and other white blood cells. It binds to specific receptors on the surface of these cells, triggering a signaling cascade that leads to their migration towards the site of injury or infection. This process is known as chemotaxis.
Effets Biochimiques Et Physiologiques
FMLP has several biochemical and physiological effects on the immune system. It stimulates the production of reactive oxygen species (ROS) and the release of lysosomal enzymes from neutrophils, which are important for killing invading pathogens. It also activates the complement system, which is a group of proteins that help to destroy pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using fMLP in lab experiments is its potency and specificity. It is a highly potent chemoattractant for neutrophils and other white blood cells, and it binds to specific receptors on their surface. However, one of the limitations of using fMLP is that it may not accurately reflect the in vivo conditions of inflammation and immune response.
Orientations Futures
There are several future directions for the use of fMLP in scientific research. One area of interest is the development of new drugs that target the receptors for fMLP, which could be used to treat inflammatory diseases. Another area of interest is the study of the role of fMLP in cancer, as it has been shown to promote tumor growth in some cases. Furthermore, the use of fMLP in combination with other chemotactic agents could provide new insights into the complex mechanisms of immune response and inflammation.
Méthodes De Synthèse
The synthesis of fMLP involves the chemical modification of natural peptides. It is produced by the reaction of N-formylmethionine with dipropylglycine and phenylalanine methyl ester. The resulting peptide is purified by high-performance liquid chromatography (HPLC) to obtain a pure product.
Applications De Recherche Scientifique
FMLP is widely used in scientific research to study the immune system and inflammation. It is used to investigate the chemotaxis of white blood cells, which is the process by which these cells are attracted to the site of injury or infection. fMLP is also used to study the activation of neutrophils, which are a type of white blood cell that plays a critical role in the immune response.
Propriétés
Numéro CAS |
136427-57-1 |
|---|---|
Nom du produit |
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester |
Formule moléculaire |
C24H37N3O5S |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
methyl (2S,5S)-2-[(2-aminoacetyl)-propylamino]-5-formamido-7-methylsulfanyl-4-oxo-3-phenyl-2-propylheptanoate |
InChI |
InChI=1S/C24H37N3O5S/c1-5-13-24(23(31)32-3,27(14-6-2)20(29)16-25)21(18-10-8-7-9-11-18)22(30)19(26-17-28)12-15-33-4/h7-11,17,19,21H,5-6,12-16,25H2,1-4H3,(H,26,28)/t19-,21?,24-/m0/s1 |
Clé InChI |
GNAZCQZCHQUFCL-YZARGUDJSA-N |
SMILES isomérique |
CCC[C@](C(C1=CC=CC=C1)C(=O)[C@H](CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
SMILES |
CCCC(C(C1=CC=CC=C1)C(=O)C(CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
SMILES canonique |
CCCC(C(C1=CC=CC=C1)C(=O)C(CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
Synonymes |
f-Met-Dpg-Phe-OMe N-formylmethionyl-dipropylglycyl-phenylalanine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



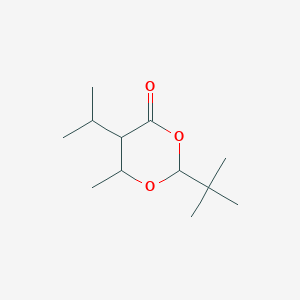
![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
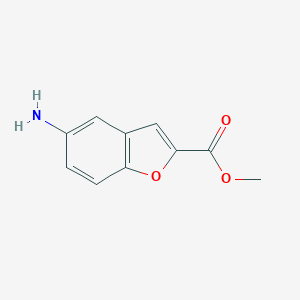
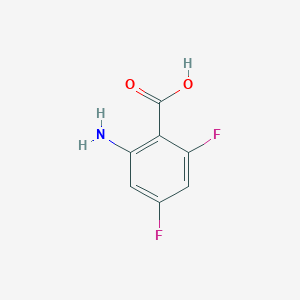
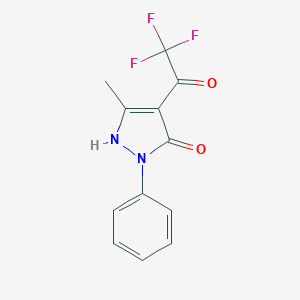
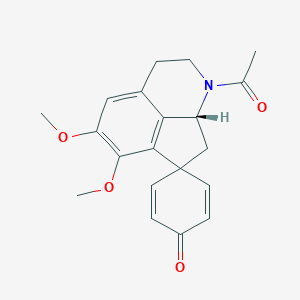
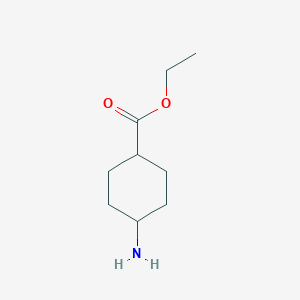
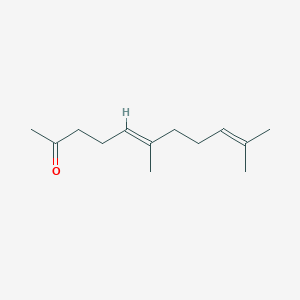
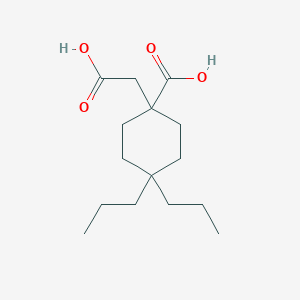
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
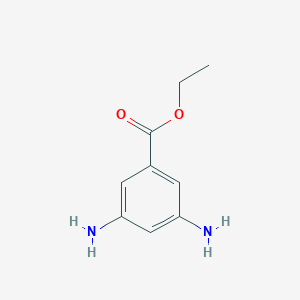
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
